4-Amino-1-butanol

Übersicht

Beschreibung

4-Amino-1-butanol is a useful intermediate in a variety of organic synthesis . It is mainly used in personal-care products, preparation of water-soluble cationic flocculants, ion exchange resins, and in the preparation of beta-lactam antibiotics . It is also an important pharmaceutical intermediate compound and a precursor of biodegradable polymers for gene delivery .

Synthesis Analysis

4-Amino-1-butanol can be prepared by microbiological methods . A newly designed pathway comprising a putrescine (PUT) aminotransferase (encoded by ygjG) and an aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, which convert PUT to 4AB, has been used for the fermentative production of 4AB from glucose by metabolically engineered Corynebacterium glutamicum .Molecular Structure Analysis

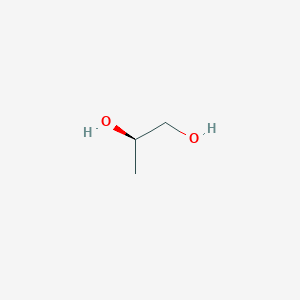

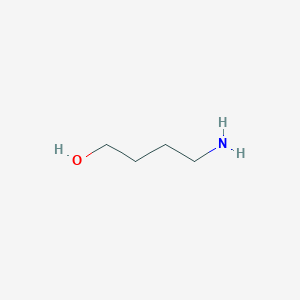

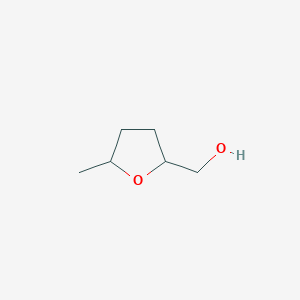

The molecular formula of 4-Amino-1-butanol is C4H11NO, and its molecular weight is 89.1362 . The IUPAC Standard InChI is InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 .Chemical Reactions Analysis

4-Amino-1-butanol is relatively stable chemically and has a certain alkalinity that can form salts with hydrochloric acid . It also has a certain hygroscopicity .Physical And Chemical Properties Analysis

4-Amino-1-butanol is a liquid at room temperature . Its boiling point is 206 °C , and its density is 0.967 g/mL at 25 °C . The refractive index n20/D is approximately 1.462 .Wissenschaftliche Forschungsanwendungen

Intermediate Compound for Drugs

4AB serves as an important intermediate compound for drugs . It is used in the synthesis of various pharmaceutical compounds, contributing to the development of new medications .

Precursor of Biodegradable Polymers

4AB is a precursor of biodegradable polymers used for gene delivery . These polymers can safely deliver genes into cells, which is crucial for gene therapy applications .

Microbial Production

4AB can be produced from glucose by metabolically engineered Corynebacterium glutamicum . This microbial production of 4AB could provide a renewable source of this valuable compound .

Personal-Care Products

4AB is used in the formulation of personal-care products . Its properties make it suitable for use in a variety of products, including cosmetics and skincare products .

5. Preparation of Water Soluble Cationic Flocculants 4AB is used in the preparation of water soluble cationic flocculants . These flocculants are used in water treatment processes to remove suspended particles .

Ion Exchange Resins

4AB is used in the preparation of ion exchange resins . These resins are used in water purification, water softening, and other applications .

Production of Efficient Anionic Emulsifiers

4AB is used for the production of efficient anionic emulsifiers . These emulsifiers are used in a variety of industries, including food, cosmetics, and pharmaceuticals .

Synthesis of Cyclic Amines

4AB is used in the synthesis of cyclic amines . Cyclic amines are important in a variety of chemical reactions and are used in the production of many different types of compounds .

Wirkmechanismus

Biochemical Pathways

4-Amino-1-butanol can be prepared by microbiological methods. It has been reported that a metabolically engineered Corynebacterium glutamicum harboring a newly designed pathway comprising a putrescine (PUT) aminotransferase (encoded by ygjG) and an aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, can convert PUT to 4AB .

Result of Action

It has been used as a linker in the synthesis of highly branched poly (β-amino esters) (hpaes) for gene delivery . It has also been used as a side chain to modulate antimicrobial and hemolytic activities of copolymers .

Action Environment

The stability and efficacy of 4-Amino-1-butanol can be influenced by environmental factors. It has been noted that 4-Amino-1-butanol needs to be stored in a dry and room temperature environment, away from acidic volatiles . It also has a certain degree of hygroscopicity .

Safety and Hazards

4-Amino-1-butanol is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

4-Amino-1-butanol is an important pharmaceutical intermediate compound and a precursor of biodegradable polymers for gene delivery . It has been used in the synthesis of cyclic amines , as a linker in the synthesis of highly branched poly (β-amino esters) (HPAEs) for gene delivery , as a side chain to modulate antimicrobial and hemolytic activities of copolymers , and in the total synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A .

Eigenschaften

IUPAC Name |

4-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFRQYKZFKYQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158027 | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-butanol | |

CAS RN |

13325-10-5 | |

| Record name | 4-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Amino-1-butanol?

A1: The molecular formula of 4-Amino-1-butanol is C4H11NO, and its molecular weight is 89.14 g/mol.

Q2: Is there any spectroscopic data available for 4-Amino-1-butanol?

A2: Yes, researchers have characterized 4-Amino-1-butanol using various spectroscopic techniques. For example, [] utilized 31P NMR to analyze the phase behavior of unsaturated phosphatidylethanolamine analogues synthesized with 4-Amino-1-butanol. Additionally, [] employed MALDI-TOF/TOF-MS/MS to determine the sequence and structure of poly(ester amide)s synthesized from 4-Amino-1-butanol and sebacic acid.

Q3: How does 4-Amino-1-butanol perform in the formation of polymer multilayers?

A3: Research suggests that 4-Amino-1-butanol can be effectively utilized in the layer-by-layer assembly of thin films. [] employed 4-Amino-1-butanol to functionalize surfaces coated with crosslinked polymer multilayers for the in situ synthesis of oligonucleotide arrays. These films exhibited robustness and withstood multiple chemical processing steps without significant degradation.

Q4: Can 4-Amino-1-butanol be used in organic synthesis?

A4: Yes, 4-Amino-1-butanol serves as a valuable reagent in organic synthesis. For instance, [] employed 4-Amino-1-butanol in the synthesis of leonurine intermediates, specifically N,N'-di(tert-butoxycarbonyl)-guanidinylbutanol. The reaction with N,N'-di(tertbutoxycarbonyl)-S-methylisothiourea, facilitated by Mukaiyama's reagent and triethylamine, yielded the desired intermediate with high purity.

Q5: Have there been any computational studies on 4-Amino-1-butanol?

A5: Yes, researchers have used computational methods to investigate the properties of 4-Amino-1-butanol. [] employed ab initio molecular dynamics simulations to study the transport of CO2 through humidified facilitated transport membranes containing 4-Amino-1-butanol as a carrier molecule. These simulations provided valuable insights into the molecular mechanism of CO2 permeation in such membranes.

Q6: How does the position of the amino group influence the cytotoxicity of amino alcohols?

A6: Research suggests that the position of the amino group does not significantly impact the cytotoxicity of amino alcohols. [] observed similar NI50 values for D-(+)-2-amino-1-propanol, 3-amino-1-propanol, and the L-, D-, or DL- forms of 1-amino-2-propanol, indicating that the position of the amino group had minimal influence on their cytotoxicities.

Q7: Are there any strategies to enhance the bioavailability of 4-Amino-1-butanol-derived compounds?

A7: Yes, researchers have explored strategies to improve the bioavailability of compounds incorporating 4-Amino-1-butanol. [] designed and synthesized albendazole-bile acid derivatives (ABZ-BA), utilizing 4-Amino-1-butanol as a linker, to enhance the bioavailability of albendazole, an anti-parasitic drug. The ABZ-BA exhibited significantly higher bioavailability compared to albendazole alone, attributed to its amorphous state and interaction with bile acid transporters.

Q8: What is known about the cytotoxicity of 4-Amino-1-butanol and related amino alcohols?

A8: Studies have investigated the cytotoxic effects of 4-Amino-1-butanol and other amino alcohols. [] evaluated the cytotoxicity of 12 amino alcohols, including 4-Amino-1-butanol, on rat hepatoma-derived Fa32 cells. They found that the cytotoxicity varied depending on factors such as chain length and the presence of additional functional groups. Their results indicated that most of the tested amino alcohols interacted with glutathione and generated oxygen free radicals, contributing to their toxicity.

Q9: Can 4-Amino-1-butanol be incorporated into polymeric nanoparticles for drug delivery?

A9: Yes, 4-Amino-1-butanol has proven valuable in synthesizing polymers for nanoparticle-based drug delivery. [] explored the potential of poly(β-amino ester) nanoparticles incorporating 4-Amino-1-butanol for delivering reprogramming factors to generate human induced pluripotent stem cells (hiPSCs). Their research highlighted the potential of 4-Amino-1-butanol-containing polymers for developing safe and efficient nonviral gene delivery systems.

Q10: Is 4-Amino-1-butanol considered biocompatible and biodegradable?

A10: While further research is needed to fully understand its biocompatibility and biodegradability profile, 4-Amino-1-butanol is used in the synthesis of biodegradable polymers. [] employed 4-Amino-1-butanol in the synthesis of biodegradable poly(β-amino ester)s (PBAEs) for gene delivery applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)